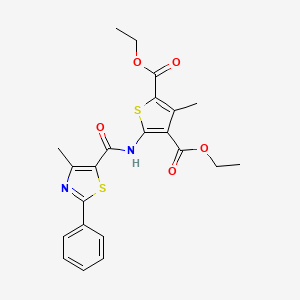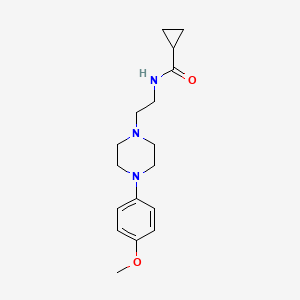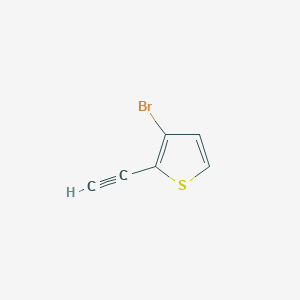
3-bromo-2-ethynylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-ethynylthiophene is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom at the third position and an ethynyl group at the second position. Thiophene derivatives, including this compound, are known for their unique electronic properties and are widely used in various fields such as materials science, pharmaceuticals, and organic electronics .
Mechanism of Action
Target of Action
Thiophene derivatives are known to interact with a variety of biological targets due to their versatile chemical structure .
Mode of Action
It’s known that thiophene derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological processes, including anti-inflammatory, antimicrobial, and anticancer activities .
Pharmacokinetics
A study on 2- (arylethynyl)-3-ethynylthiophenes, which are structurally similar to 3-bromo-2-ethynylthiophene, showed that these compounds have relatively high drug scores and low toxicities .
Result of Action
It’s known that thiophene derivatives can exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
Action Environment
It’s known that the success of the suzuki–miyaura cross-coupling reaction, which thiophene derivatives can participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-ethynylthiophene can be synthesized through various methods. One common method involves the bromination of 2-ethynylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where 2-bromo-3-ethynylthiophene is synthesized from 2,3-dibromothiophene and ethynylbenzene in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using bromine or NBS. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-ethynylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in cross-coupling reactions such as the Sonogashira coupling to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)2Cl2) and copper co-catalysts (e.g., CuI) are used in the presence of bases such as triethylamine (Et3N).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Coupling Products: New carbon-carbon bonded compounds.
Oxidation Products: Oxidized thiophene derivatives
Scientific Research Applications
3-Bromo-2-ethynylthiophene has several scientific research applications:
Materials Science: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Pharmaceuticals: Investigated for its potential as a pharmacologically active compound with antioxidant, antimicrobial, and anticancer properties.
Organic Electronics: Utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs)
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-ethynylthiophene
- 3-Bromo-2-nitrothiophene
- 2,3-Dibromothiophene
Comparison
3-Bromo-2-ethynylthiophene is unique due to the presence of both a bromine atom and an ethynyl group on the thiophene ring. This combination imparts distinct electronic properties and reactivity compared to other similar compounds. For example, 2-bromo-3-ethynylthiophene lacks the same substitution pattern, leading to different reactivity and applications .
Properties
IUPAC Name |
3-bromo-2-ethynylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrS/c1-2-6-5(7)3-4-8-6/h1,3-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSILMGPFSXONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone](/img/structure/B2518973.png)

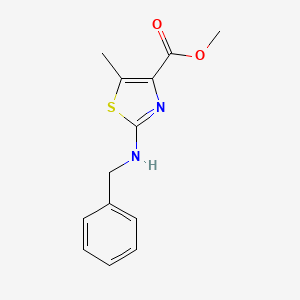
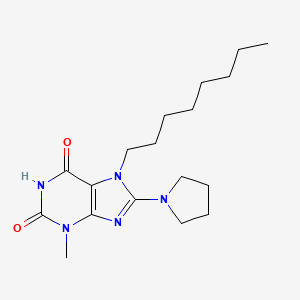
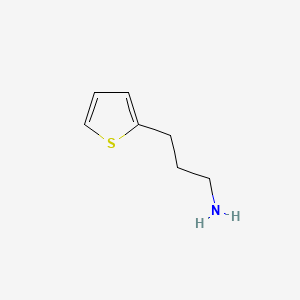
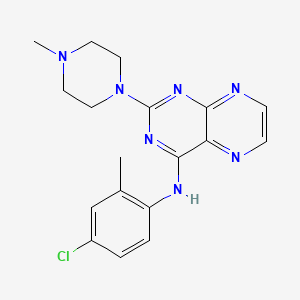
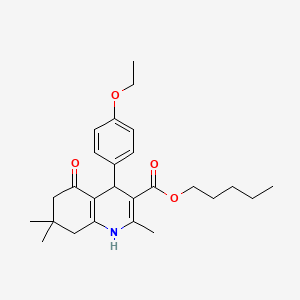
![N'-(3-chloro-4-fluorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2518982.png)
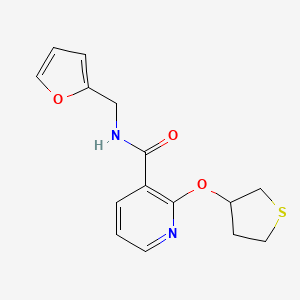
![2-hydroxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2518985.png)
